N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a pyrrole ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling reactions: The pyrimidine and pyrrole rings can be coupled to the benzenesulfonamide moiety using various coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce nitro or sulfonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide
- N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-10-9-11(2)18-16(17-10)19-25(23,24)13-5-3-12(4-6-13)20-14(21)7-8-15(20)22/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQPMZKOBNUEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233761-16-5 |
Source
|
Record name | N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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